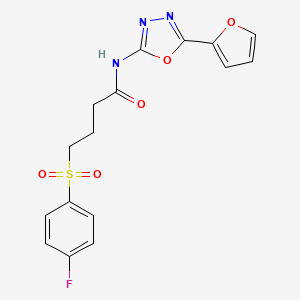

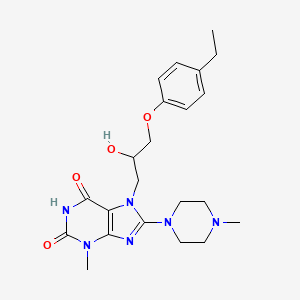

3-((1-(2-甲基噻唑-4-羰基)哌啶-4-基)甲基)-4-(邻甲苯基)-1H-1,2,4-三唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine-based heterocyclic compounds has been explored in recent studies, with a focus on creating compounds with potential pharmacological activities. In one study, a four-step synthesis process was employed to create 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, starting with etherification and proceeding through hydrazonation, cyclization, and reduction, achieving an overall yield of 39% . Another study reported the synthesis of various piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. The synthesis involved the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, followed by cyclization and other steps to yield the desired compounds . These synthetic routes highlight the versatility of piperidine as a scaffold for generating a diverse array of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and stability. Density Functional Theory (DFT) calculations were used to analyze the molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds. The studies found that the hydrazone tautomers exhibited higher stability, which could be an important factor in the biological activity and pharmacokinetics of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine-based compounds are complex and involve multiple steps. For instance, the reaction of 2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enethioamide with hydrazonoyl chlorides under reflux in ethanol in the presence of triethylamine led to the formation of 1,3-thiazoles . Additionally, the treatment of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in the presence of KOH at ambient temperature resulted in the formation of 3-anilino-3-mercapto-2-(piperidin-1-ylcarbonyl)acrylonitrile, which upon further reaction with hydrazonoyl chlorides yielded 1,3,4-thiadiazole derivatives . These reactions are indicative of the synthetic flexibility of piperidine derivatives and their potential for generating a wide range of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperidine-based compounds are essential for their characterization and potential application. The final product in one of the studies was characterized using 1H NMR and ESI-MS/MS, which are powerful techniques for determining the structure and mass of organic compounds . The physical properties such as solubility, melting point, and stability can influence the compound's suitability for drug development. The chemical properties, including reactivity and the presence of functional groups, are critical for the compound's biological activity and mode of action. However, the provided data does not include detailed information on these properties, which would be necessary for a comprehensive analysis.

科学研究应用

抗菌活性

研究表明,1,2,4-三唑衍生物及其抗菌性能已得到合成和研究。例如,Bektaş 等人(2007 年)合成了新型 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,显示出对各种测试微生物具有良好至中等的抗菌活性,突出了这些化合物在开发新型抗菌剂中的潜力 一些新型 1,2,4-三唑衍生物的合成和抗菌活性。

分子结构和相互作用分析

1,2,4-三唑衍生物的结构和相互作用分析已被探索,以了解它们的分子堆积和分子间相互作用。Shukla 等人(2017 年)合成了 1,2,4 三唑的生物活性衍生物,揭示了各种分子间相互作用的存在,例如 C-H…F、C-H…S、C-H…N、C-H…O、C-H … π 和 π … π,它们在分子堆积中起着至关重要的作用。这项研究提供了对这些化合物生物活性的分子基础的见解 1,2,4-三唑的两个生物活性衍生物中分子间相互作用的合成、晶体结构和理论分析。

催化应用和化学合成

1,2,4-三唑衍生物在催化和化学合成中的应用已被研究,显示了它们在促进各种化学反应中的潜力。Saleem 等人(2014 年)讨论了用 1,2,3-三唑基有机硫族元素配体配合物活化催化剂,用于醇的转移氢化和氧化,展示了这些化合物在催化过程中的多功能性 用 Cp*RhIII/IrIII-1,2,3-三唑基有机硫族元素配体配合物活化催化剂。

理论和计算研究

对 1,2,4-三唑衍生物的理论和计算研究有助于了解它们的化学性质和潜在的生物活性。张等人(2019 年)合成了 3-(哌啶-4-基)-6,7-二氢-5H-吡咯-[2,1-c][1,2,4]三唑,并对中间腙化产物的腙-肼互变异构进行了理论研究。这项研究突出了计算化学在预测和分析新型化合物性质中的重要性 3-(哌啶-4-基)-6,7-二氢-5H-吡咯-[2,1-c][1,2,4]三唑的合成和理论研究。

属性

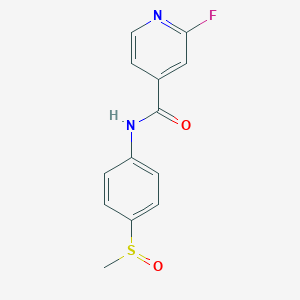

IUPAC Name |

4-(2-methylphenyl)-3-[[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13-5-3-4-6-17(13)25-18(22-23-20(25)27)11-15-7-9-24(10-8-15)19(26)16-12-28-14(2)21-16/h3-6,12,15H,7-11H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIDVVJWVJZJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CSC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)